4,4-二甲基-5α-胆甾-8-烯-3β-醇

描述

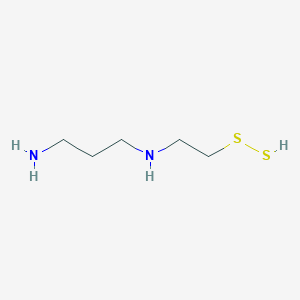

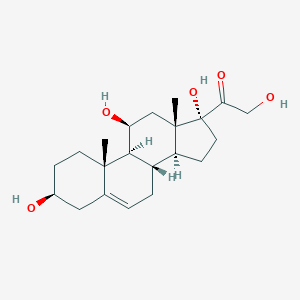

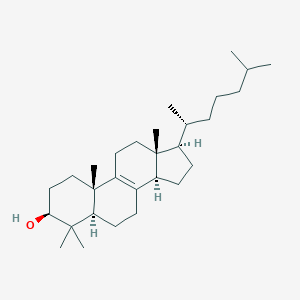

“4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol” is a cholestanoid that is 5α-cholesta-8-en-3β-ol bearing two additional methyl substituents at position 4 . It is a metabolite of Lanosterol and is also a meiosis activating sterol (MAS), which is shown to have an important role in regulating meiosis and reproduction .

Synthesis Analysis

This compound is involved in the metabolic pathway leading to cholesterol biosynthesis . It is produced by the reduction of the C14-unsaturated bond of lanosterol . The reaction proceeds in the forward direction .Molecular Structure Analysis

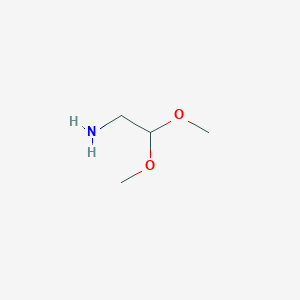

The molecular formula of this compound is C29H50O . It has an average mass of 414.707 Da and a monoisotopic mass of 414.386169 Da . It has 7 defined stereocentres .Chemical Reactions Analysis

The compound is involved in the reduction of the C14-unsaturated bond of lanosterol as part of the metabolic pathway leading to cholesterol biosynthesis .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 492.9±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has an enthalpy of vaporization of 87.5±6.0 kJ/mol and a flash point of 217.8±20.7 °C . The index of refraction is 1.522 . It has 1 H bond acceptor, 1 H bond donor, and 5 freely rotating bonds .科学研究应用

Role in Sterol Biosynthesis

This compound is an intermediate in sterol biosynthesis . Sterols are essential components of cell membranes and precursors of a variety of bioactive steroids. The biosynthesis of sterols involves a series of enzymatic reactions, and “4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol” plays a crucial role in this process .

Activator of Meiosis

Research has shown that this compound is a reported activator of meiosis . Meiosis is a type of cell division that reduces the number of chromosomes in the parent cell by half and produces four gamete cells. This process is required to produce egg and sperm cells for sexual reproduction .

Activator of Nuclear Orphan Receptor LXR Alpha

The compound has been reported to activate the nuclear orphan receptor LXR alpha . Liver X receptors (LXRs), such as LXR alpha, are nuclear receptors that regulate the expression of genes involved in lipid metabolism. By activating LXR alpha, “4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol” could potentially influence lipid homeostasis .

Role in Yeast Metabolism

In yeast, this compound is known to be a metabolite . Yeast metabolites have various roles, including serving as a source of energy, cellular constituents, or signaling molecules .

Potential Impact on Cell Growth

Research on yeast has shown that high amounts of 4,4-dimethylsterols, such as “4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol”, are more effective than 4,4,14-trimethylsterols (like lanosterol) to disrupt growth . This suggests that this compound could potentially be used to control or influence cell growth .

Potential Role in Disease Treatment

Given its role in sterol biosynthesis and its ability to activate LXR alpha, “4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol” could potentially be used in the treatment of diseases related to cholesterol metabolism or disorders of lipid homeostasis .

作用机制

Target of Action

It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors within the mouse metabolic system.

Biochemical Pathways

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is involved in the biosynthesis of cholesterol . It is a cholestanoid, a class of compounds that are intermediates in the biosynthesis and metabolism of steroids .

Action Environment

Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol .

属性

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRVINOXYETMN-QGBOJXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol in patients with familial hypercholesterolemia after partial ileal bypass surgery?

A1: The study by [Author et al.] found several unidentified components in the sterol sulfate fraction of familial hypercholesterolemia patients who underwent partial ileal bypass surgery. [] Among these components, they identified 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, along with other methyl sterols. Importantly, these compounds were not detected in control groups, including normal subjects, hypercholesterolemic patients before surgery, or ileal bypass subjects after reanastomosis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。